![molecular formula C26H22N2O3S2 B2421780 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921801-01-6](/img/structure/B2421780.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O3S2 and its molecular weight is 474.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antibacterial Activity: The synthesized Cu(II) and Hg(II) complexes of this compound were investigated for their antibacterial activity against four bacterial species: Staphylococcus Epidermidis, Staphylococcus aureus (gram-positive), E. Coli, and Citrobacter freundii (gram-negative). Notably, these complexes showed greater effectiveness than the reference antibiotic amikacin. For instance, complex (9) exhibited superior activity against Staphylococcus aureus .
- Antiviral Potential: Benzothiazole derivatives have been explored as antiviral agents. While specific data on this compound are not available, related derivatives have shown promise against various viruses, including respiratory syncytial virus, influenza, and herpes simplex viruses .
- Anticancer Properties: Although direct evidence for this compound is lacking, benzothiazoles are known for their anticancer potential. They have been studied as inhibitors of cancer cell growth, including liver cancer cells (HepG2) and ascites carcinoma cells .
- Other Biological Uses: Benzothiazole derivatives have been investigated as anti-inflammatory, antiparasitic, and anti-HIV agents, among others .
Introduction to Benzothiazole Derivatives: Benzothiazole derivatives are important bicyclic ring systems in organic chemistry. They serve as versatile ligands for metal complexes and exhibit various biological activities. The compound contains both sulfur (S) and nitrogen (N) atoms, making it relevant for diverse applications .
Biological Applications:
Chemical Characterization: The compound’s coordination behavior was studied in the context of metal complexes. It acts as a bidentate ligand through the N atom of the five-membered benzothiazole ring and the O atom of the carbonyl group. Co-ligands (amines or diphosphines) coordinate through N or P atoms, resulting in various complex geometries .
Other Potential Applications:
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with various targets leading to their biological effects . For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I , a key enzyme involved in DNA replication and transcription.
Pharmacokinetics
It is mentioned that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a drug.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S2/c1-2-30-18-11-7-8-15-14-19(31-23(15)18)24(29)28-26-22(16-9-3-5-12-20(16)32-26)25-27-17-10-4-6-13-21(17)33-25/h4,6-8,10-11,13-14H,2-3,5,9,12H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQOWHBWVVKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.